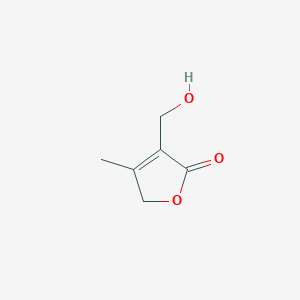

3-hydroxymethyl-4-methyl-furan-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxymethyl-4-methyl-furan-2(5H)-one is a butenolide that is furan-2(5H)-one substituted by a hydroxymethyl group at position 3 and a methyl group at position 4. Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a butenolide and a primary alcohol.

Scientific Research Applications

Enzymatic Synthesis in Biobased Polyesters

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is valued in the enzymatic synthesis of biobased polyesters. It is used with diacid ethyl esters and catalyzed by Candida antarctica Lipase B, leading to novel biobased furan polyesters with molecular weights around 2000 g/mol. This research highlights its potential in creating sustainable and eco-friendly materials (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

In biorefinery, this compound is integral in the catalytic reduction of biomass-derived furanic compounds. It plays a role in the production of various chemicals, including furfuryl alcohol and bis(hydroxymethyl)furan, through reactions like hydrogenation and C–O hydrogenolysis (Nakagawa et al., 2013).

Antioxidant Activity

This compound shows effectiveness in scavenging superoxide anions, indicating potential antioxidant properties. It is particularly effective with certain substitutions, such as an isobutyl substituent in the furan ring (Point et al., 1998).

Synthesis in Cancer Chemoprevention

A variant, 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, has been synthesized and is recognized for its anticancer properties. This underscores the compound's potential in medicinal chemistry and cancer treatment (Borikar et al., 2011).

Role in Biochemical Analysis

In analytical chemistry, particularly in the analysis of compounds like patulin in food items, derivatives of 3-hydroxymethyl-4-methyl-furan-2(5H)-one are used as internal standards. This application demonstrates its importance in ensuring accuracy and precision in food safety testing (Llovera et al., 2005).

Biological Activity Studies

Derivatives of this compound have shown significant biological activities, including cytotoxicity against cancer cell lines and bacterial strains. This indicates its potential in developing new therapeutic agents (Phutdhawong et al., 2019).

properties

Product Name |

3-hydroxymethyl-4-methyl-furan-2(5H)-one |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-(hydroxymethyl)-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |

InChI Key |

HVNDECDCMWQSGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)

![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)